3-HYDROXY-5-ISOPROPYLBENZALDEHYDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) followed by oxidation to introduce the hydroxyl and aldehyde groups. Another method includes the reduction of 3-nitro-5-(propan-2-yl)benzaldehyde, followed by diazotization and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride (AlCl3) in Friedel-Crafts reactions, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Hydroxy-5-(propan-2-yl)benzoic acid
Reduction: 3-Hydroxy-5-(propan-2-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-HYDROXY-5-ISOPROPYLBENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. These interactions can lead to changes in cellular processes, such as oxidative stress response and inflammation .
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological contexts.
4-Hydroxy-3,5-bis(propan-2-yl)benzaldehyde: Contains two isopropyl groups, which may enhance its hydrophobicity and alter its reactivity compared to 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-5-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLDOWUUMQMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726540 | |
Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61345-73-1 | |
Record name | 3-Hydroxy-5-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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